(1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride
Description
“(1R)-1-(Piperidin-4-yl)ethan-1-ol hydrochloride” is a chiral piperidine derivative with the molecular formula C₇H₁₄ClNO and a molecular weight of 179.65 g/mol. This compound features a stereogenic center at the ethanol moiety (1R configuration) and a piperidin-4-yl group, making it a versatile building block in organic synthesis and pharmaceutical research . It is commercially available with high purity (≥99%) and is utilized in intermediates for drug development, agrochemicals, and material science due to its reactive hydroxyl and amine functionalities . Its CAS number is 1567666-81-2, and it is supplied under industrial-grade standards with verified global regulatory compliance .
Properties
IUPAC Name |
(1R)-1-piperidin-4-ylethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6(9)7-2-4-8-5-3-7;/h6-9H,2-5H2,1H3;1H/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWZDSNQJWQRNJ-FYZOBXCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCNCC1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCNCC1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1567666-81-2 | |
| Record name | (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Step 1: Protection of 4-Piperidone Hydrochloride
- Reaction: 4-Piperidone hydrochloride reacts with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., sodium bicarbonate or triethylamine) in solvents such as methanol, ethanol, or ethyl acetate.
- Purpose: To form N-Boc-4-piperidone, protecting the nitrogen to prevent side reactions during reduction.
- Conditions: Stirring at room temperature with molar ratios of 1:1 to 1:3 (4-piperidone hydrochloride to Boc anhydride).
- Outcome: High yield of N-Boc-4-piperidone with easy isolation by extraction and drying.
Step 2: Reductive Amination to Form N-Boc-4-Aminopiperidine
- Reaction: The N-Boc-4-piperidone undergoes reductive amination using ammonia and a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in solvents like methanol or acetonitrile.
- Catalysts/Additives: Titanium isopropoxide may be used to facilitate imine formation.
- Conditions: Under inert atmosphere (nitrogen), at temperatures below 30°C, with stirring for 3-8 hours.
- Outcome: Formation of N-Boc-4-aminopiperidine with controlled stereochemistry.
Step 3: Substitution Reaction to Introduce the Ethan-1-ol Side Chain
- Reaction: The N-Boc-4-aminopiperidine reacts with a suitable halogenated ethan-1-ol derivative (e.g., 2-chloroethanol or 2-bromoethanol) in the presence of a base (e.g., potassium carbonate) and catalytic potassium iodide in solvents like acetone or dimethylformamide.
- Conditions: Heating under reflux for several hours, followed by acidification to pH 4-5 to precipitate the product.
- Outcome: Formation of the protected (1R)-1-(piperidin-4-yl)ethan-1-ol intermediate.
Step 4: Deprotection and Formation of Hydrochloride Salt
- Reaction: The Boc protecting group is removed by treatment with acid (e.g., hydrochloric acid in ethanol or ether), simultaneously forming the hydrochloride salt of (1R)-1-(piperidin-4-yl)ethan-1-ol.
- Purification: Recrystallization from solvents such as ethanol or ethyl acetate to obtain high-purity hydrochloride salt.
- Outcome: Final product as a stable crystalline hydrochloride salt with high enantiomeric purity.
Reaction Conditions and Reagents Summary Table
| Step | Reaction Type | Reagents/Conditions | Solvents | Notes |
|---|---|---|---|---|
| 1 | Protection | 4-Piperidone hydrochloride + Boc anhydride + Base | Methanol, Ethanol, Ethyl acetate | Room temp, 1-3 equiv Boc anhydride |
| 2 | Reductive Amination | N-Boc-4-piperidone + NH3 + NaBH3CN or NaBH(OAc)3 + Ti(OPr)4 | Methanol, Acetonitrile | Inert atmosphere, <30°C, 3-8 h |
| 3 | Nucleophilic Substitution | N-Boc-4-aminopiperidine + 2-haloethanol + K2CO3 + KI | Acetone, DMF | Reflux, acidify to pH 4-5 post reaction |
| 4 | Deprotection & Salt Formation | Acid (HCl in EtOH or Ether) | Ethanol, Ether | Recrystallization for purity |
Research Findings and Industrial Considerations
- Enantiomeric Control: Use of chiral reducing agents or asymmetric catalytic hydrogenation ensures the (R)-configuration at the ethan-1-ol center, which is critical for biological activity.
- Yield and Purity: Optimized conditions in each step, including molar ratios, temperature control, and solvent choice, lead to overall high yields (>80%) and enantiomeric excess (>95%).
- Safety and Environmental Impact: The described method avoids harsh reagents like phosgene, uses relatively mild conditions, and incorporates green solvents where possible, making it suitable for scale-up.
- Scalability: The process is amenable to continuous flow chemistry and high-pressure reactors to enhance throughput and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: The major products are ketones or aldehydes.
Reduction: The major products are various reduced derivatives of the original compound.
Substitution: The major products are substituted piperidine derivatives.
Scientific Research Applications
(1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with receptors and enzymes in the body, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters and other signaling molecules.
Comparison with Similar Compounds
Key Observations :
- Aromatic vs. Non-Aromatic Backbone: The phenyl-substituted analogs (e.g., 1-(4-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride) exhibit higher molecular weights and enhanced lipophilicity, favoring membrane permeability in drug candidates .
- Heterocyclic Variants : Replacement of piperidine with thiazole (as in (1R)-1-(1,3-thiazol-4-yl)ethan-1-ol hydrochloride) introduces sulfur-based reactivity and alters solubility profiles .
- Stereochemistry : The (1R) configuration in the target compound may offer enantioselective advantages over racemic mixtures (e.g., (±)-1-[β-(phenylalkoxy)-phenethyl]-1H-pyrazolium hydrochloride), which are common in intermediates but less specific in biological targeting .
Biological Activity
(1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride is a chiral compound with significant implications in pharmacology due to its structural features, particularly the piperidine ring. This compound is of interest for its potential therapeutic effects, especially within the central nervous system (CNS). This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound's structure includes a piperidine moiety, which is common in many bioactive molecules. The presence of the chiral center in this compound suggests that it may exhibit specific interactions with biological targets, influencing its pharmacological profile.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- CNS Effects : Its structural similarity to psychoactive compounds suggests potential applications in treating neurological disorders. Studies have shown that compounds with similar structures can modulate neurotransmitter systems, leading to analgesic effects and other CNS-related outcomes .
- Analgesic Properties : The compound has been linked to analgesic activity through dual targeting of histamine H3 and sigma-1 receptors. This dual-action mechanism may enhance pain relief while minimizing side effects typically associated with opioid analgesics .
Table 1: Summary of Biological Activities
The mechanisms through which this compound exerts its biological effects include:
- Receptor Interaction : The compound interacts with various receptors, including sigma receptors and histamine receptors. These interactions can lead to modulation of pain pathways and other physiological responses .
- Molecular Docking Studies : Advanced techniques such as molecular docking have been employed to predict how this compound binds to its targets. These studies help elucidate the binding affinities and efficacy of the compound against specific receptors .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Pain Management : In a study focusing on pain models, compounds similar to this compound demonstrated significant analgesic activity, suggesting its potential use in treating both nociceptive and neuropathic pain .
- Antimicrobial Research : Investigations into the antimicrobial properties of piperidine derivatives have shown promising results against various pathogens, indicating that this compound may also possess similar properties .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Key factors include:
- Absorption : Studies suggest favorable absorption characteristics due to its lipophilicity.
- Distribution : The compound's ability to cross the blood-brain barrier enhances its CNS activity potential.
Table 2: Pharmacokinetic Properties
| Property | Value/Description |
|---|---|
| Absorption | Favorable due to lipophilicity |
| Distribution | Effective CNS penetration |
| Metabolism | Requires further investigation |
Q & A
Basic Research Questions
Q. What are the recommended enantioselective synthesis routes for (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride?
- Methodological Answer : Catalytic hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) is a common approach for enantioselective synthesis of secondary alcohols. For piperidine derivatives, asymmetric reduction of ketones (e.g., 1-(piperidin-4-yl)ethan-1-one) under controlled hydrogen pressure (1–5 atm) and temperature (25–50°C) can yield the desired (1R)-enantiomer. Post-synthesis, the product is typically converted to its hydrochloride salt via HCl gas bubbling in anhydrous solvents like ethanol .
Q. How can researchers confirm the stereochemical purity of the compound after synthesis?
- Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric analysis are standard techniques. Nuclear Overhauser Effect (NOE) NMR experiments can further validate spatial arrangements of substituents. X-ray crystallography provides definitive confirmation if single crystals are obtainable .
Q. What are the optimal storage conditions to ensure stability of the hydrochloride salt?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at 2–8°C. Moisture-sensitive hydrochloride salts should be kept in desiccators with silica gel. Stability studies (e.g., accelerated degradation at 40°C/75% RH for 14 days) can assess hygroscopicity and thermal decomposition risks .
Advanced Research Questions
Q. How can racemization during synthetic steps be minimized?
- Methodological Answer : Racemization occurs under acidic/basic conditions or high temperatures. Use mild reaction conditions (pH 6–8, <50°C) and avoid prolonged exposure to polar aprotic solvents. Chiral auxiliaries or enzymatic resolution (e.g., lipase-mediated kinetic resolution) can improve enantiomeric excess (ee) >98% .
Q. What strategies are effective for improving the compound’s solubility in aqueous buffers for pharmacological assays?
- Methodological Answer : Co-solvency with DMSO (≤5% v/v) or cyclodextrin inclusion complexes enhances aqueous solubility. Protonation of the piperidine nitrogen in the hydrochloride salt increases polarity, but pH adjustment (e.g., phosphate buffer at pH 7.4) may be required to prevent precipitation .
Q. How can the compound’s potential as a glutaminase 1 (GLS1) inhibitor be evaluated?
- Methodological Answer : Use in vitro enzymatic assays with recombinant GLS1 and cellular models (e.g., glioblastoma U87 cells) to measure IC₅₀ values. Structural analogs with piperidinamine linkers have shown allosteric inhibition via binding to the glutamate pocket. Molecular docking (e.g., Glide SP mode) and isothermal titration calorimetry (ITC) validate binding affinity and thermodynamics .
Q. What analytical methods resolve discrepancies in reported toxicity profiles?
- Methodological Answer : Compare acute toxicity data (e.g., LD₅₀ in rodents) across studies while controlling for purity (>95% by HPLC) and formulation. In silico tools like ProTox-II predict hepatotoxicity and mutagenicity. In vitro assays (e.g., Ames test, mitochondrial toxicity in HepG2 cells) address conflicting results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
